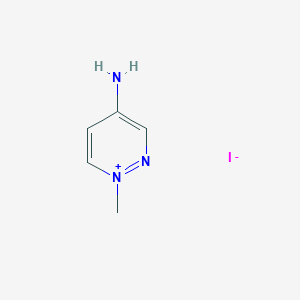

4-Amino-1-methylpyridazin-1-ium iodide

Description

4-Amino-1-methylpyridazin-1-ium iodide is a quaternary ammonium salt featuring a pyridazine ring substituted with an amino group at position 4 and a methyl group at position 1. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, distinguishes this compound from pyridine-based analogs.

Properties

CAS No. |

61071-02-1 |

|---|---|

Molecular Formula |

C5H8IN3 |

Molecular Weight |

237.04 g/mol |

IUPAC Name |

1-methylpyridazin-1-ium-4-amine;iodide |

InChI |

InChI=1S/C5H7N3.HI/c1-8-3-2-5(6)4-7-8;/h2-4,6H,1H3;1H |

InChI Key |

FMTOJNJEMYSIQA-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1=NC=C(C=C1)N.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methylpyridazin-1-ium iodide typically involves the reaction of 4-amino-1-methylpyridazine with iodine or an iodide source. The reaction is usually carried out in an appropriate solvent under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methylpyridazin-1-ium iodide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyridazine compounds.

Scientific Research Applications

4-Amino-1-methylpyridazin-1-ium iodide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-1-methylpyridazin-1-ium iodide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparison of Pyridinium Derivatives from

| Compound Name | Heterocycle | Amino Position | Alkyl Group | Synthesis Conditions |

|---|---|---|---|---|

| 1MPI | Pyridine | None | Methyl | Reflux, 50°C, 2 h in MeOH |

| 2AMPI | Pyridine | 2 | Methyl | Reflux, 50°C, 2 h in MeOH |

| 3AMPI | Pyridine | 3 | Methyl | Reflux, 50°C, 2 h in MeOH |

| 4AMPI | Pyridine | 4 | Methyl | Reflux, 50°C, 2 h in MeOH |

| 4AEPI | Pyridine | 4 | Ethyl | Reflux, 50°C, 2 h in MeOH |

Key Structural and Functional Differences

Heterocycle: Pyridine vs. Pyridazine

Amino Group Position

- 2AMPI vs. 4AMPI: The amino group’s position alters hydrogen-bonding patterns. In 4AMPI, the para-substituted amino group may facilitate stronger intermolecular interactions compared to ortho-substituted 2AMPI.

Alkyl Group (Methyl vs. Ethyl)

- Solubility : Longer alkyl chains (ethyl) may decrease aqueous solubility but improve organic solvent compatibility .

Hypothetical Comparison of Pyridinium vs. Pyridazinium Derivatives

Table 2: Theoretical Property Comparison

| Property | Pyridinium Derivatives (e.g., 4AMPI) | Pyridazinium Derivatives (Target Compound) | Notes |

|---|---|---|---|

| Aromaticity | Moderate (1 nitrogen) | Reduced (2 adjacent nitrogens) | Impacts resonance stabilization |

| Dipole Moment | ~4.0 D | ~5.5 D | Higher polarity in pyridazinium |

| Reactivity | Moderate | Enhanced | Due to electron-deficient ring |

| Melting Point | ~200–250°C* | ~250–300°C* | Hypothetical, based on polarity |

| Biological Activity | Antiviral/antibacterial potential* | Unreported | *Observed in pyridinium analogs |

*Data inferred from structural analogs and general chemical principles due to lack of direct evidence.

Research Findings and Limitations

- Synthesis : Pyridinium derivatives are synthesized efficiently under mild conditions, suggesting pyridazinium analogs may require similar protocols but with adjusted reaction times or temperatures due to differing reactivity .

- Structural Analysis : Tools like SHELXL (for crystallography) and Mercury (for crystal packing visualization) could elucidate differences in hydrogen bonding and ionic interactions between these compounds .

- Data Gaps : Direct experimental data on the target pyridazinium compound’s physicochemical properties are unavailable in the provided evidence. Comparisons rely on pyridinium analogs and theoretical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.